N-(4-fluorophenyl)-1-phenylmethanesulfonamide
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Description
N-(4-fluorophenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05727796 g/mol and the complexity rating of the compound is 339. The solubility of this chemical has been described as >39.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties in Aqueous Environments
A study by Henary et al. (2007) synthesized and characterized 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives in aqueous solution. This research revealed that these compounds undergo efficient excited-state intramolecular proton transfer, resulting in a strongly Stokes-shifted fluorescence emission, which can be useful in designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).
Structural Analysis and Biological Activity
Gowda et al. (2007) analyzed the structure of N-(4-fluorophenyl)methanesulfonamide, highlighting its potential availability to receptor molecules during biological activity due to its unique molecular packing and hydrogen bonding patterns (Gowda et al., 2007).
Radiofluorination and PET Tracing
In the field of positron emission tomography (PET), Buckingham et al. (2015) demonstrated the use of oxidative nucleophilic fluorination of N-arylsulfonamides for preparing 4-fluorophenyl sulfonamides. This methodology was adapted for radiofluorination, offering potential applications in PET imaging (Buckingham et al., 2015).
Enantioselective Synthesis and Cyclopropanation
Davies et al. (1996) described a method for enantioselective synthesis using rhodium N-(arylsulfonyl)prolinate catalysis, which could be relevant for the synthesis of compounds involving N-(4-fluorophenyl)-1-phenylmethanesulfonamide (Davies et al., 1996).
Fluorination Chemistry and Material Synthesis
Prakash and Hu (2007) demonstrated the use of fluorinated sulfones, sulfoxides, and sulfides in fluoroalkylations, which could be relevant for manipulating this compound for the synthesis of bioactive fluorine-containing compounds (Prakash & Hu, 2007).
Fuel Cell Applications
Kim, Robertson, and Guiver (2008) researched the use of sulfonated poly(arylene ether sulfone)s, which included 4-fluorobenzophenone, in proton exchange membranes for fuel cell applications. Their findings demonstrated these materials' potential for high proton conductivity and stability (Kim et al., 2008).
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVYLKEBCSIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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